6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one
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Overview
Description
6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinanone ring substituted with a nitrofuran group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 6-methyl-1,3-diazinan-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, advanced purification techniques like chromatography may be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one involves its interaction with specific molecular targets. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: Known for their antimicrobial activity.
5-nitrofuran-2-carbaldehyde derivatives: Used in various synthetic applications.
Thiazolidin-4-one derivatives: Exhibiting a broad spectrum of biological activities.
Uniqueness
6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one is unique due to its combination of a diazinanone ring with a nitrofuran group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C10H13N5O4 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H13N5O4/c1-6-4-8(16)13-10(12-6)14-11-5-7-2-3-9(19-7)15(17)18/h2-3,5-6,10,12,14H,4H2,1H3,(H,13,16)/b11-5+ |
InChI Key |
PUFCRIIROHWPCY-VZUCSPMQSA-N |
Isomeric SMILES |
CC1CC(=O)NC(N1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1CC(=O)NC(N1)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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